
4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of an azidomethyl group and a difluoroethyl group attached to the thiazole ring
Méthodes De Préparation
The synthesis of 4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.
Azidomethylation: The azidomethyl group can be introduced through the reaction of the thiazole derivative with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The azidomethyl group can participate in substitution reactions, where the azide group is replaced by other functional groups, such as amines or alkyl groups, using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and drug development. The difluoroethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity and pharmacokinetics.
Comparaison Avec Des Composés Similaires
4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole can be compared with other thiazole derivatives, such as:
4-(Methylthio)-2-(1,1-difluoroethyl)-1,3-thiazole: This compound has a methylthio group instead of an azidomethyl group, which affects its reactivity and applications.
4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-oxazole: This compound has an oxazole ring instead of a thiazole ring, which can influence its chemical properties and biological activity.
Propriétés
Formule moléculaire |
C6H6F2N4S |
|---|---|
Poids moléculaire |
204.20 g/mol |
Nom IUPAC |
4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole |
InChI |
InChI=1S/C6H6F2N4S/c1-6(7,8)5-11-4(3-13-5)2-10-12-9/h3H,2H2,1H3 |
Clé InChI |
HSMHXYAJYHYJJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=CS1)CN=[N+]=[N-])(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid](/img/structure/B13463584.png)
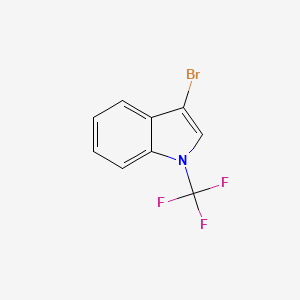
![rac-methyl (1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13463596.png)

![3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13463610.png)

![2-Oxaspiro[4.4]nonan-4-one](/img/structure/B13463626.png)
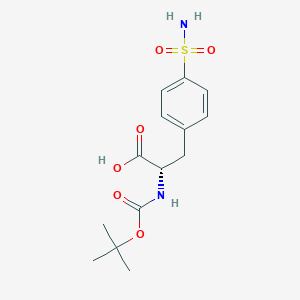
![7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B13463635.png)
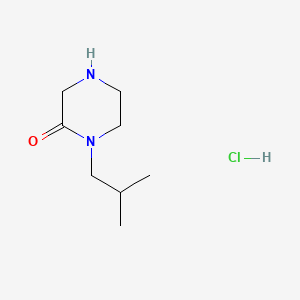
amine hydrochloride](/img/structure/B13463641.png)
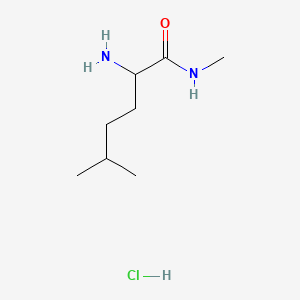
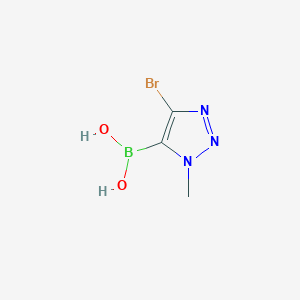
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13463673.png)
